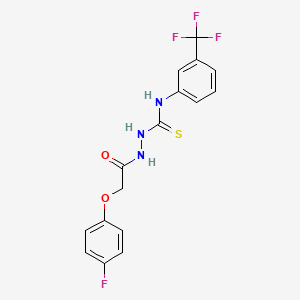

![molecular formula C21H21ClN6O2S B3001287 N-(2-(6-((4-氯苄基)氨基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲苯磺酰胺 CAS No. 873002-88-1](/img/structure/B3001287.png)

N-(2-(6-((4-氯苄基)氨基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components and a sulfonamide group. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide derivatives and their biological activities. For instance, the first paper discusses the synthesis and antimicrobial activity of sulfonamide derivatives with a triazine component, which suggests that the compound may also possess antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonamide derivatives with various substituents. In the first paper, the authors synthesized a series of benzenesulfonamide derivatives with triazine and pyrimidinyl components . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach involving the formation of a sulfonamide linkage, aromatic substitution, and heterocycle formation would be used.

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a triazolopyridazine ring, a chlorobenzyl group, and a sulfonamide moiety. These structural elements are known to contribute to the biological activity of a molecule. The triazolopyridazine ring is a fused heterocyclic system that can interact with various biological targets, while the chlorobenzyl group may enhance binding affinity through hydrophobic interactions. The sulfonamide group is a common feature in many drugs and can form hydrogen bonds with biological macromolecules .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the sulfonamide group and the aromatic amine. Sulfonamides can participate in hydrogen bonding and electrostatic interactions, which are crucial for their biological activity. The aromatic amine, particularly when protected as a Schiff base, can undergo various substitution reactions, as seen in the second paper where a sulfadiazine derivative is reacted with chlorambucil . The presence of a chlorobenzyl group in the compound suggests potential for further halogen-based reactions, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from the related literature that it would exhibit properties typical of sulfonamide-based heterocyclic compounds. These might include moderate solubility in polar solvents, potential for crystallinity, and stability under standard conditions. The presence of the triazolopyridazine ring could confer rigidity to the molecule, affecting its conformational behavior and possibly its ability to permeate biological membranes .

科学研究应用

抗哮喘活性: Kuwahara等人(1997年)的一项研究描述了新型([1,2,4]三唑并[1,5-b]哒嗪-6-基)氧烷基磺酰胺的合成及其抗哮喘活性的评估。这些化合物对豚鼠血小板活化因子(PAF)诱发的支气管收缩具有有效的抑制作用,表明它们在哮喘和其他呼吸道疾病的治疗中具有潜在价值 (Kuwahara等,1997)。

抗癌和抗HIV特性: Brzozowski(1998年)的研究重点是合成4-氯-2-巯基-5-甲基-N-(1,2,4-三唑并[4,3-a]吡啶-3-基)苯磺酰胺,该化合物表现出中等到高的抗HIV活性和中等的抗癌活性。这表明这些化合物在开发治疗HIV和某些癌症的药物中具有潜力 (Brzozowski,1998)。

抗菌和抗真菌活性: Hassan在2013年的一项研究中探索了含有苯磺酰胺部分的新型吡唑啉和吡唑衍生物的合成。这些化合物对多种细菌菌株和真菌种类表现出显着的抗菌活性,表明它们作为抗菌剂的潜力 (Hassan,2013)。

抗增殖活性: Ilić等人(2011年)合成了一系列[1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物,这些衍生物抑制内皮细胞和肿瘤细胞的增殖。这表明它们在癌症治疗中的潜在应用 (Ilić等,2011)。

细胞毒性剂: Mamta等人(2019年)的一项研究重点是合成6-氯-3-取代-[1,2,4]三唑并[4,3-b]哒嗪及其作为细胞毒性剂的评估。这些化合物对某些白血病和乳腺腺癌细胞系表现出有效的细胞毒活性 (Mamta等,2019)。

作用机制

Target of Action

Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They have been found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents .

Mode of Action

Triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This results in changes to the cell membrane that can inhibit the growth and reproduction of the fungus.

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . For example, they can inhibit the synthesis of ergosterol, affecting the integrity of fungal cell membranes .

Pharmacokinetics

The pharmacokinetics of triazole derivatives have been studied extensively . These studies could provide a basis for understanding the likely pharmacokinetic properties of this compound.

Result of Action

Given the known biological activities of triazole compounds , it can be inferred that this compound may have antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .

未来方向

The future research directions for this compound could involve further exploration of its pharmacological applications, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. The development of novel potential drug candidates having better efficacy and selectivity based on the 1,2,4-triazole nucleus is a promising future direction .

属性

IUPAC Name |

N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTFBXADXNNYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

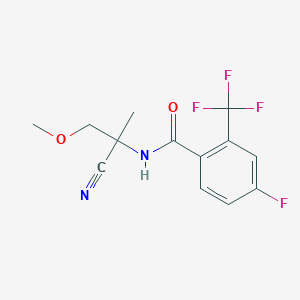

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

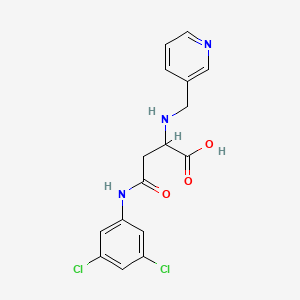

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

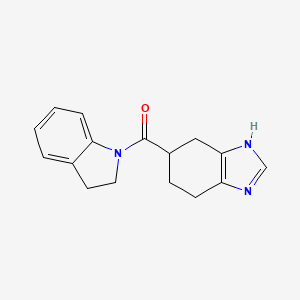

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)